molecular formula C18H19NO B484770 N-cyclopentyl-4-phenylbenzamide CAS No. 333350-78-0

N-cyclopentyl-4-phenylbenzamide

Cat. No.: B484770
CAS No.: 333350-78-0
M. Wt: 265.3g/mol
InChI Key: KDLPOCLGAXLDRS-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-phenylbenzamide is a benzamide derivative characterized by a central benzene ring substituted at the 4-position with a phenyl group and an amide functional group bearing a cyclopentyl moiety. The cyclopentyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

CAS No.

333350-78-0

Molecular Formula

C18H19NO

Molecular Weight

265.3g/mol

IUPAC Name

N-cyclopentyl-4-phenylbenzamide

InChI

InChI=1S/C18H19NO/c20-18(19-17-8-4-5-9-17)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17H,4-5,8-9H2,(H,19,20)

InChI Key

KDLPOCLGAXLDRS-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural features of N-cyclopentyl-4-phenylbenzamide and related benzamides:

Compound Name Amide N-Substituent Benzene Substituent Key Features/Findings References
This compound Cyclopentyl Phenyl Bulky aliphatic group; potential enhanced lipophilicity -
N-(2-nitrophenyl)-4-bromo-benzamide (I) 2-nitrophenyl Bromo Two molecules per asymmetric unit; nitro group enhances electron-withdrawing effects [1]
4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-methoxy-2-nitrophenyl Bromo Methoxy group introduces steric and electronic modulation [1]
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chlorophenyl 2-methoxy, 4-methyl Fluorescence properties studied; chloro and methoxy groups impact electronic transitions [2]
N-(3-chlorophenethyl)-4-nitrobenzamide 3-chlorophenethyl Nitro Extended alkyl chain; nitro group may influence reactivity [3]
N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide (Compound 3) 4-bromophenyl 4-methoxybenzamido Bis-amide structure; bromo and methoxy groups alter solubility [4]
4-Chloro-N-phenylbenzamide Phenyl Chloro Substituent effects on crystallinity and hydrogen bonding studied [5]

Electronic and Steric Effects

  • Electron-Donating Groups (EDGs): Methoxy (as in 4MNB and Compound 3 ) and methyl groups (in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ) enhance electron density, possibly improving fluorescence properties .
  • Steric Effects: The cyclopentyl group in the target compound contrasts with aromatic N-substituents (e.g., nitrophenyl or chlorophenyl), likely reducing crystal packing efficiency compared to planar analogs like 4-Chloro-N-phenylbenzamide .

Functional Properties

  • Fluorescence: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibited measurable fluorescence intensity, attributed to EDGs enhancing conjugation . No data are available for the cyclopentyl analog, but its aliphatic group may quench fluorescence.
  • Crystallinity: Asymmetric unit packing in N-(2-nitrophenyl)-4-bromo-benzamide (two molecules per unit ) suggests stronger intermolecular forces compared to less polar analogs.

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